molecular formula C11H18OS2 B14313724 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- CAS No. 111016-59-2

2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl-

Cat. No.: B14313724
CAS No.: 111016-59-2
M. Wt: 230.4 g/mol
InChI Key: JVQYKNVLBZBFCE-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is an organic compound with the molecular formula C10H16OS2. This compound features a cyclohexene ring substituted with a hydroxyl group and a dithiane moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- typically involves the reaction of cyclohexenone with 1,3-dithiane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The dithiane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-cyclohexen-1-one derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted dithiane derivatives.

Scientific Research Applications

2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dithiane moiety can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, although detailed pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenyl-1,3-dithian-2-yl)-2-cyclohexen-1-ol
  • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
  • 1-(1,3-Dithian-2-yl)-2-cyclohexen-1-ol

Uniqueness

2-Cyclohexen-1-ol, 1-(1,3-dithian-2-yl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a dithiane moiety allows for a wide range of chemical transformations and applications .

Properties

CAS No.

111016-59-2

Molecular Formula

C11H18OS2

Molecular Weight

230.4 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H18OS2/c1-9-5-2-3-6-11(9,12)10-13-7-4-8-14-10/h5,10,12H,2-4,6-8H2,1H3

InChI Key

JVQYKNVLBZBFCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1(C2SCCCS2)O

Origin of Product

United States

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